

An In-depth Technical Guide to the Physical Properties of 2-Bromoisonicotinonitrile

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Compound of Interest

Compound Name: 2-Bromo-4-cyanopyridine

Cat. No.: B076586

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromoisonicotinonitrile (**2-bromo-4-cyanopyridine**), a key building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer a deeper understanding of the experimental methodologies used to determine these properties, empowering researchers to critically evaluate and reproduce such data. We will delve into the theoretical underpinnings and practical considerations for determining key parameters such as melting point, spectroscopic signatures (^1H NMR, ^{13}C NMR, FT-IR), and solubility, providing field-proven insights into the causality behind experimental choices.

Introduction: The Significance of 2-Bromoisonicotinonitrile

2-Bromoisonicotinonitrile, with the CAS number 10386-27-3, is a halogenated pyridine derivative of significant interest in the synthesis of a wide array of functional molecules. Its utility stems from the presence of three key reactive sites: the bromine atom, the nitrile group, and the pyridine ring itself. These features make it a versatile precursor for introducing the

isonicotinonitrile scaffold into larger, more complex structures, particularly in the development of novel pharmaceutical agents and functional materials.

A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide aims to provide that understanding, not just through the presentation of data, but by elucidating the scientific principles and experimental workflows that yield this critical information.

Core Physicochemical Properties

A foundational understanding of a compound begins with its basic physicochemical parameters. These properties govern its behavior in various solvents and at different temperatures, directly impacting reaction kinetics, purification strategies, and storage conditions.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ BrN ₂	[1][2][3]
Molecular Weight	183.01 g/mol	[1][3][4]
Appearance	White to light yellow or light orange powder/crystals	[2][5]
Melting Point	78-80 °C	[1][6][7][8]
Boiling Point (Predicted)	243.4 ± 20.0 °C	[1][6][7][8]
Density (Predicted)	1.72 ± 0.1 g/cm ³	[1][6][7][8]
Water Solubility	Insoluble	[1][7][8]
Organic Solvent Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and toluene.	[9]
Storage Temperature	Room Temperature; Keep in a dark, dry, and sealed container.	[1][5][8][10]

Thermal Analysis: The Melting Point as a Purity Indicator

The melting point is one of the most fundamental and readily determined physical properties of a crystalline solid. For a pure substance, the melting point is a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs. The presence of impurities typically leads to a depression and broadening of the melting point range, making it a crucial indicator of sample purity.

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point of 2-Bromoisonicotinonitrile is most commonly and accurately achieved using a capillary melting point apparatus.

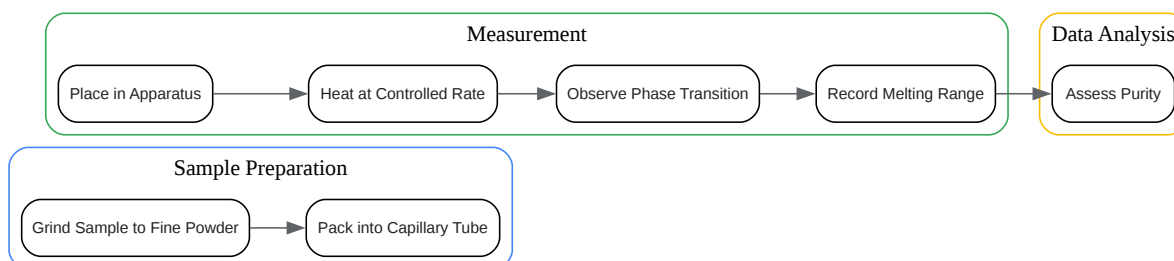
Methodology:

- **Sample Preparation:** A small amount of the crystalline 2-Bromoisonicotinonitrile is finely ground to a powder to ensure uniform packing and heat transfer.
- **Capillary Loading:** The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus.
- **Heating and Observation:** The sample is heated at a controlled rate. A rapid initial heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C/min) approaching the expected melting point.
- **Data Recording:** The temperature at which the first liquid appears and the temperature at which the last solid crystal melts are recorded as the melting point range.

Causality Behind Experimental Choices:

- **Fine Powder:** Ensures efficient and uniform heat transfer throughout the sample, leading to a more accurate and sharper melting point determination.

- **Slow Heating Rate:** A slow ramp rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring that the recorded temperature accurately reflects the temperature of the sample.



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Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, we can gain detailed information about the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure determination in organic chemistry. It provides information about the chemical environment of individual atoms.

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Bromoisonicotinonitrile, the aromatic region of the spectrum is of particular interest.

Expected ^1H NMR Spectral Features (in CDCl_3):

- The three protons on the pyridine ring will appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm).
- The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the nitrile group.
- Spin-spin coupling between adjacent protons will result in characteristic splitting patterns (e.g., doublets, triplets, or more complex multiplets), which can be used to deduce the substitution pattern on the pyridine ring.

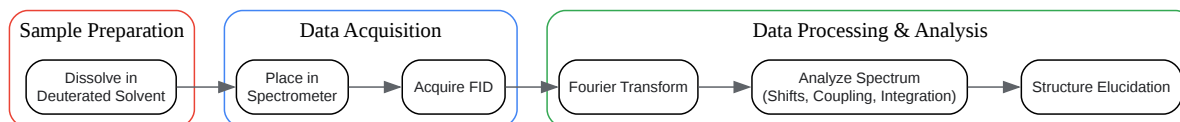
Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Expected ^{13}C NMR Spectral Features:

- Six distinct signals are expected, one for each carbon atom in the molecule.
- The carbon of the nitrile group ($\text{C}\equiv\text{N}$) will appear in a characteristic region (typically δ 110-125 ppm).
- The carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-160 ppm).
- The carbon atom attached to the bromine will be influenced by the heavy atom effect.

Experimental Protocol for NMR Spectroscopy:

- **Sample Preparation:** A few milligrams of 2-Bromoisonicotinonitrile are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Deuterated solvents are used to avoid large solvent signals in the ^1H NMR spectrum.
- **Data Acquisition:** The sample is placed in an NMR spectrometer, and the appropriate pulse sequences are used to acquire the ^1H and ^{13}C NMR spectra.
- **Data Processing:** The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum.
- **Spectral Analysis:** Chemical shifts, integration (for ^1H), and coupling patterns are analyzed to assign the signals to the corresponding atoms in the molecule.



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Caption: General Workflow for NMR Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of key functional groups.

Expected FT-IR Spectral Features:

- **C≡N Stretch:** A strong, sharp absorption band in the region of 2220-2240 cm^{-1} is characteristic of the nitrile group.
- **C=C and C=N Aromatic Ring Stretches:** A series of absorptions in the 1400-1600 cm^{-1} region are indicative of the pyridine ring.
- **C-H Aromatic Stretches:** Weak to medium absorptions above 3000 cm^{-1} .
- **C-Br Stretch:** An absorption in the fingerprint region, typically below 800 cm^{-1} .

Experimental Protocol for Solid-State FT-IR (KBr Pellet Method):

- **Sample Preparation:** A small amount of 2-Bromoisonicotinonitrile (1-2 mg) is intimately mixed and ground with anhydrous potassium bromide (KBr, ~100 mg). KBr is transparent to infrared radiation.
- **Pellet Formation:** The mixture is pressed under high pressure in a die to form a thin, transparent pellet.

- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a blank KBr pellet is also recorded for background correction.

Causality Behind Experimental Choices:

- **KBr Matrix:** Provides a solid, transparent medium to hold the sample in the infrared beam, minimizing scattering of the IR radiation.
- **Anhydrous KBr:** Water has strong IR absorptions that can obscure important regions of the spectrum. Using dry KBr is crucial for obtaining a clean spectrum.

Crystalline Structure

While specific crystallographic data for 2-Bromoisonicotinonitrile is not readily available in public databases, X-ray crystallography would be the definitive technique to determine its solid-state structure. Such an analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π -stacking, which can influence its physical properties and reactivity. The presence of the nitrogen atom in the pyridine ring could act as a hydrogen bond acceptor, potentially influencing the crystal packing. [\[11\]](#)

Safety and Handling

2-Bromoisonicotinonitrile is a chemical that requires careful handling. It is harmful if swallowed and causes skin and serious eye irritation.[\[5\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of 2-Bromoisonicotinonitrile. By not only presenting the data but also elucidating the experimental methodologies and the scientific rationale behind them, we aim to equip researchers with the knowledge to confidently and effectively utilize this versatile building block in their synthetic endeavors. A thorough grasp of these fundamental properties is the bedrock upon which successful and reproducible chemical research is built.

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